Antimony(3+) tripropan-2-olate

Overview

Description

Antimony(III) compounds exhibit a variety of structures and properties due to the versatile coordination chemistry of antimony. The papers provided discuss several antimony(III) compounds with different organic and inorganic ligands, showcasing the diversity in their molecular structures and potential applications. These compounds range from one-dimensional antimony(III) diphosphonates to antimony(III) diorganophosphoro- and diorganophospinodithioates, as well as tris(4-fluorophenyl)antimony dicarboxylates . Antimony itself is a metalloid with characteristics that vary with its valence state and is found in various minerals and alloys . The synthesis of these compounds often involves hydrothermal methods or reactions with antimony trichloride and different organic acids or salts .

Synthesis Analysis

The synthesis of antimony(III) compounds is typically carried out by reacting antimony trichloride with organic or inorganic ligands. For example, the one-dimensional antimony(III) diphosphonates were synthesized hydrothermally, which is a common method for preparing such compounds . The tris(dialkylphosphorodithioates) and tris(diorganophosphinodithioates) were prepared by reactions between antimony trichloride and the corresponding ammonium or sodium salts . Similarly, the tris(4-fluorophenyl)antimony dicarboxylates were synthesized by reacting tris(4-fluorophenyl)antimony with carboxylic acids in the presence of tert-butyl hydroperoxide . These methods highlight the reactivity of antimony(III) and its ability to form stable complexes with a variety of ligands.

Molecular Structure Analysis

The molecular structures of antimony(III) compounds are diverse and can be influenced by the nature of the ligands. The one-dimensional antimony(III) diphosphonates feature a linear chain structure with distorted octahedral coordination around the antimony centers . In the case of antimony(III) diorganophosphorodithioates, the antimony atom is surrounded by six sulfur atoms in a distorted octahedral geometry, which may be indicative of the stereochemical activity of the 5s electrons at antimony . The tris(4-fluorophenyl)antimony dicarboxylates exhibit a distorted trigonal bipyramidal coordination with carboxylate ligands in axial positions . These structural motifs are consistent with the known coordination preferences of antimony(III).

Chemical Reactions Analysis

The chemical reactivity of antimony(III) compounds is not extensively discussed in the provided papers. However, it is mentioned that the potassium compound among the alkali metal antimony(III) thiostannates undergoes partial ion exchange with strontium, cadmium, and lead ions, which suggests that these compounds can participate in chemical reactions that alter their composition and potentially their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of antimony(III) compounds are determined by their molecular structures. The one-dimensional antimony(III) diphosphonates are characterized by their single-crystal structure and the presence of hydrogen bonds between the protonated diamines and the phosphonate oxygens . The antimony(III) diorganophosphorodithioates are characterized by their infrared and 1H NMR spectroscopy data, which help to confirm the ligand environments around the antimony centers . The tris(4-fluorophenyl)antimony dicarboxylates are notable for their intramolecular contacts and the structural organization in the crystal due to weak intermolecular hydrogen bonds . The alkali metal antimony(III) thiostannates are wide band gap semiconductors, which is an important property for potential electronic applications . Antimony itself is a poor conductor of electricity and heat, and its compounds are used in various applications, including flame retardants and semiconductors .

Scientific Research Applications

Environmental Impact and Stabilization : Antimony, often found in various antimony minerals like stibnite (Sb2S3), is an impurity in the metallurgical industry. It raises environmental concerns due to its toxicity and similarity to arsenic. Research on its environmental behavior, especially in the context of industrial effluents and stabilization options, is crucial (Multani, Feldmann, & Demopoulos, 2016).

Occurrence in Natural Waters : Antimony is ubiquitous in the environment due to natural processes and human activities. It exists mainly as Sb(III) and Sb(V) in environmental samples. Understanding its occurrence in natural waters, including freshwaters, marine waters, and estuaries, is important for addressing its environmental implications (Filella, Belzile, & Chen, 2002).

Removal from Drinking Water : The removal of antimony (III/V) from drinking water using ferric chloride coagulation has been studied, highlighting the competing ion effect and analyzing the removal mechanism. This is crucial for antimony purification in liquid systems (Wu, He, Guo, & Zhou, 2010).

Microbial Antimony Biogeochemistry : Research has been conducted on bacterial antimony transformations, focusing on antimony uptake, efflux, antimonite oxidation, and antimonate reduction. This provides insights into the role of microorganisms in antimony redox reactions and potential energy conservation (Li, Wang, Oremland, Kulp, Rensing, & Wang, 2016).

Antimony Adsorption : Studies on antimony adsorption onto iron oxides have investigated the adsorption behaviors and surface structure of antimony (III/V). Understanding these mechanisms is important for addressing antimony contamination in the environment (Guo, Wu, He, Meng, Jin, Qiu, & Zhang, 2014).

Antimony Speciation and Mobility : Research on the geochemical processes mobilizing antimony from minerals to the environment has highlighted the importance of understanding its oxidation states, speciation, and redox transformation for addressing environmental contamination (Herath, Vithanage, & Bundschuh, 2017).

Electrochemical Behavior for Energy Storage : Tin borophosphate compounds doped with antimony have been studied for their electrochemical behavior as negative electrodes in energy storage systems. This research is relevant for advancing antimony applications in energy technologies (Shenouda & Liu, 2008).

Safety and Hazards

Antimony can be harmful to the eyes, skin, lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . When handling Antimony(3+) tripropan-2-olate, it is recommended to prevent skin contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Antimony compounds, including Antimony(3+) tripropan-2-olate, have been used as drugs for over 100 years and have shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .

Mode of Action

Antimony compounds are known to interact with their targets, leading to apoptosis . The interaction of antimony with its targets results in changes at the molecular level, which can lead to cell death.

Biochemical Pathways

Antimony compounds affect various biochemical pathways. Recent research has focused on bacterial antimony transformations, especially those regarding antimony uptake, efflux, antimonite oxidation, and antimonate reduction . These transformations are part of the biogeochemical cycling of antimony, which is crucial for understanding its role in the environment and its effects on organisms .

Result of Action

The result of the action of this compound at the molecular and cellular level is apoptosis, or programmed cell death . This can have therapeutic effects in certain conditions, such as acute promyelocytic leukemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Antimony is a global contaminant, and understanding its biogeochemical cycling and behavior is crucial for assessing the risks associated with its presence in environmental systems . Factors such as pH, temperature, and the presence of other substances can affect the behavior of antimony compounds in the environment .

properties

IUPAC Name |

antimony(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Sb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPTXUAFIRUIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

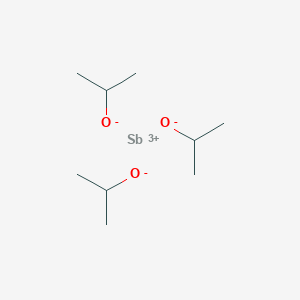

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172077 | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18770-47-3 | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018770473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony(3+) tripropan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of modifying tin alkoxides with methacrylic acid in the context of thin film fabrication?

A1: The research by [] highlights that modifying tin(IV)isopropoxide with methacrylic acid results in a photo-reactive tin alkoxide. This modified precursor, when used in conjunction with antimony(III)isopropoxide, allows for the fabrication of tin dioxide thin films that are not only transparent and conductive but also directly photopatternable. This means that the films can be selectively patterned using UV light, opening possibilities for applications in microelectronics and other areas requiring precise material structuring. []

Q2: How does the incorporation of antimony affect the properties of tin dioxide thin films in the study?

A2: The research investigates the impact of antimony doping on tin dioxide thin films. [] It demonstrates that the introduction of antimony, using antimony(III)isopropoxide as a precursor, influences the film's conductivity. Notably, the photopatterning process further enhances the conductivity of Sb-doped films compared to their undoped counterparts. The study utilizes techniques like AFM, XPS, and XRD to delve into the mechanisms behind this conductivity enhancement. []

Q3: Can you provide an example of a reaction involving antimony(III) isopropoxide and discuss the characterization techniques employed in the study?

A3: The research by [] explores the reaction of antimony(III) isopropoxide with N-alkyl-2-mercaptoacetamides. This reaction yields complexes with the general formula {RNHC(O)CH2ShSb, where R represents various alkyl groups. To characterize these complexes, the researchers employed a combination of techniques, including elemental analysis, and infrared (IR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) spectroscopy. These methods provide insights into the elemental composition, functional groups, and structure of the synthesized complexes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)